molecular formula C10H6N2O4 B11885176 3-Nitroquinoline-4-carboxylic acid CAS No. 5466-50-2

3-Nitroquinoline-4-carboxylic acid

Cat. No.: B11885176
CAS No.: 5466-50-2
M. Wt: 218.17 g/mol
InChI Key: MCPRYTVBUDRKJB-UHFFFAOYSA-N
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Description

3-Nitroquinoline-4-carboxylic acid is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad spectrum of biological activities and applications in medicinal and industrial chemistry. The compound features a quinoline ring system substituted with a nitro group at the third position and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroquinoline-4-carboxylic acid typically involves the nitration of quinoline derivatives followed by carboxylation. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent .

Industrial Production Methods: Industrial production methods for quinoline derivatives often employ green chemistry approaches to minimize environmental impact. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

3-Nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and disrupt cellular processes, contributing to its therapeutic properties .

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-Aminoquinoline-4-carboxylic acid: Features an amino group instead of a nitro group, leading to distinct chemical properties and applications.

    4-Hydroxyquinoline-3-carboxylic acid:

Uniqueness: 3-Nitroquinoline-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the quinoline ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-nitroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)9-6-3-1-2-4-7(6)11-5-8(9)12(15)16/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPRYTVBUDRKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282499
Record name 3-nitroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-50-2
Record name NSC26138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-nitroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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